molecular formula C21H15N3O2 B7680510 2-(4-Phenylquinazolin-2-yl)oxybenzamide

2-(4-Phenylquinazolin-2-yl)oxybenzamide

Cat. No. B7680510
M. Wt: 341.4 g/mol
InChI Key: XKMHQIHHXHBVJG-UHFFFAOYSA-N
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Description

2-(4-Phenylquinazolin-2-yl)oxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative, and its synthesis method involves the reaction of 4-phenyl-2-quinolinol with benzoyl chloride.

Scientific Research Applications

2-(4-Phenylquinazolin-2-yl)oxybenzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition, 2-(4-Phenylquinazolin-2-yl)oxybenzamide has been studied for its potential applications in the field of organic electronics. This compound has been investigated as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability.

Mechanism of Action

The mechanism of action of 2-(4-Phenylquinazolin-2-yl)oxybenzamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Phenylquinazolin-2-yl)oxybenzamide has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, it may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Phenylquinazolin-2-yl)oxybenzamide in lab experiments is its potential as a selective and potent anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells with minimal toxicity to normal cells. In addition, its potential applications in organic electronics make it a versatile compound for various research fields.
However, one limitation of using 2-(4-Phenylquinazolin-2-yl)oxybenzamide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to work with this compound in certain experiments.

Future Directions

There are several potential future directions for the research on 2-(4-Phenylquinazolin-2-yl)oxybenzamide. In medicinal chemistry, further studies can be conducted to investigate its potential as a treatment for neurodegenerative diseases. In addition, more research can be done on its mechanism of action in cancer cells to better understand its anti-cancer properties.
In the field of organic electronics, further research can be done to optimize the properties of 2-(4-Phenylquinazolin-2-yl)oxybenzamide for use in OLEDs. This can include investigating its thermal stability, electron mobility, and other properties that are important for the performance of OLEDs.
Conclusion
2-(4-Phenylquinazolin-2-yl)oxybenzamide is a quinazoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method involves the reaction of 4-phenyl-2-quinolinol with benzoyl chloride, and it has been studied for its potential as an anti-cancer agent and material for organic electronics. Further research can be done to investigate its potential in these fields and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-Phenylquinazolin-2-yl)oxybenzamide involves the reaction of 4-phenyl-2-quinolinol with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified through column chromatography to obtain the pure compound.

properties

IUPAC Name

2-(4-phenylquinazolin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-20(25)16-11-5-7-13-18(16)26-21-23-17-12-6-4-10-15(17)19(24-21)14-8-2-1-3-9-14/h1-13H,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMHQIHHXHBVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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